Ethallobarbital
CAS No.: 2373-84-4
Cat. No.: VC1681818
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2373-84-4 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |
| Standard InChI Key | QPADNTZLUBYNEN-UHFFFAOYSA-N |
| SMILES | CCC1(C(=O)NC(=O)NC1=O)CC=C |
| Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)CC=C |
Introduction
Chemical Identity and Properties
Basic Information
Ethallobarbital, also known as ethallymal and 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate that has been marketed under several brand names including Dormin, Dumex, Dormitiv, and Dorval . The compound represents one of the many barbiturate derivatives that were developed in the early 20th century for their central nervous system (CNS) depressant effects.
Table 1. Chemical Identifiers of Ethallobarbital
| Parameter | Value |
|---|---|
| CAS Number | 2373-84-4 |
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
| Other Names | Aethallymal, Aethylal, Etallobarbital, Go 1067 |
Structural Characteristics
Ethallobarbital possesses a barbiturate core structure with specific substitutions at the C-5 position. The compound features an allyl group and an ethyl group at this position, which distinguishes it from other barbiturates and influences its pharmacological properties. The presence of the allyl group is particularly noteworthy as it contributes to the compound's unique chemical behavior and pharmacokinetic profile.
Physical and Chemical Properties
The physical and chemical properties of ethallobarbital provide crucial insights into its behavior in biological systems and potential for pharmaceutical formulation.
Table 2. Physical and Chemical Properties of Ethallobarbital
| Property | Value |
|---|---|
| InChI Key | QPADNTZLUBYNEN-UHFFFAOYSA-N |
| SMILES | CCC1(C(=O)NC(=O)NC1=O)CC=C |
| LogP | 0.95 |
| Solubility | 0.02 M |
| Dissociation Constants | pKa1 = 8.17 (acidic), pKa2 = 9.87 (acidic) |
| Physical Appearance | Not specified in sources |
Pharmacological Profile
Classification and General Effects
Ethallobarbital belongs to the barbiturate class of central nervous system depressants. Barbiturates were widely used throughout much of the 20th century as sedatives, hypnotics, anxiolytics, and anticonvulsants before being largely replaced by safer alternatives such as benzodiazepines. As a barbiturate, ethallobarbital exerts sedative and hypnotic effects, making it historically useful for the treatment of insomnia and related sleep disorders .
Mechanism of Action
The primary mechanism of action of ethallobarbital, consistent with other barbiturates, involves enhancement of inhibitory neurotransmission in the central nervous system. Specifically, it acts by binding to gamma-aminobutyric acid (GABA) A subtype receptors, which are ligand-gated chloride channels. This binding potentiates the effects of GABA, the principal inhibitory neurotransmitter in the brain.
When ethallobarbital binds to GABA-A receptors, it induces a change in the chloride transport receptor, increasing the duration that chloride channels remain open. This prolonged opening allows for an increased influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability. Additionally, ethallobarbital inhibits glutamate, the primary excitatory neurotransmitter, further contributing to CNS depression. This dual action on inhibitory and excitatory neurotransmission explains the potent sedative and hypnotic effects of the compound.
Historical Development and Clinical Use
Discovery and Synthesis
Toxicological Profile
Overdose and Toxicity Management
Barbiturate overdose represents a medical emergency, characterized by progressive CNS depression, respiratory depression, hypotension, and potentially coma and death. Management of barbiturate overdose is supportive, as no specific antidote exists. Treatment typically involves:
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Airway management and respiratory support
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Cardiovascular support
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Prevention of hypothermia
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Enhanced elimination (in severe cases)
The lack of a specific antidote for barbiturate overdose underscores the significant toxicological risks associated with these compounds and has contributed to their decreased use in contemporary clinical practice.
Analytical Methods and Research Applications
Detection and Quantification Methods
Analytical methods for the detection and quantification of ethallobarbital are essential for both research and clinical toxicology applications. One established method for ethallobarbital analysis is reverse-phase high-performance liquid chromatography (HPLC) . This method typically employs:
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A mobile phase containing acetonitrile, water, and phosphoric acid
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For mass spectrometry-compatible applications, formic acid may replace phosphoric acid
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Smaller 3 μm particle columns for fast ultra-performance liquid chromatography (UPLC) applications
This analytical approach is scalable and can be used for isolating impurities in preparative separations, as well as for pharmacokinetic studies . The development of such methods facilitates continued research on ethallobarbital's properties and potential applications, despite its declined clinical use.
Research Relevance
Despite its diminished clinical application, ethallobarbital maintains relevance in several research contexts:
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As a model compound for studying barbiturate reactivity and structure-activity relationships
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For investigating mechanisms of GABA receptor modulation and central nervous system depression
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In historical pharmacological studies examining the evolution of sedative-hypnotic agents
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For understanding the pharmacology of barbiturates more broadly
Such research contributes to our understanding of GABA-ergic neurotransmission and may inform the development of novel therapeutic agents with improved safety profiles.
Regulatory Status and Current Availability
Classification
Ethallobarbital is classified under the Anatomical Therapeutic Chemical (ATC) classification system as N05CA20, within the category of "NERVOUS SYSTEM PSYCHOLEPTICS HYPNOTICS AND SEDATIVES Barbiturates, plain" . This classification reflects its primary therapeutic indication as a sedative-hypnotic agent.
Current Availability
The current clinical availability of ethallobarbital appears limited. The compound's use has diminished significantly over time, primarily due to the development of safer alternatives with more favorable safety profiles, particularly benzodiazepines and non-benzodiazepine hypnotics (Z-drugs). These newer agents generally present reduced risks of respiratory depression, overdose fatality, and physical dependence compared to barbiturates.
While ethallobarbital may be available for research purposes and remains of historical and pharmacological interest, its role in contemporary clinical practice appears minimal. This pattern is consistent with the broader decline in barbiturate use for sedative-hypnotic indications over the past several decades.
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